1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride
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Overview
Description
1-{1,8-Diazaspiro[45]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride is a chemical compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized by reacting a suitable diamine with a ketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the Dimethylpropan-1-one Group: The intermediate is then reacted with 2,2-dimethylpropan-1-one under basic conditions to introduce the desired functional group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the specific nucleophile and desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride involves inhibition of specific kinases:
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share the spirocyclic core and exhibit similar kinase inhibitory properties
TYK2 Inhibitors: Compounds like selective TYK2 inhibitors also target similar pathways and have comparable anti-inflammatory effects.
Uniqueness: 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride is unique due to its specific spirocyclic structure, which provides enhanced stability and selectivity for its kinase targets. This structural feature distinguishes it from other kinase inhibitors and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H25ClN2O |
---|---|
Molecular Weight |
260.80 g/mol |
IUPAC Name |
1-(1,8-diazaspiro[4.5]decan-1-yl)-2,2-dimethylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-12(2,3)11(16)15-10-4-5-13(15)6-8-14-9-7-13;/h14H,4-10H2,1-3H3;1H |
InChI Key |
IIXRTFDMNYKGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC12CCNCC2.Cl |
Origin of Product |
United States |
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